molecular formula C11H13N5O4S2 B2374280 ethyl 2-(2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamido)acetate CAS No. 941922-73-2

ethyl 2-(2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamido)acetate

Cat. No.: B2374280
CAS No.: 941922-73-2
M. Wt: 343.38
InChI Key: HNELEUVZFNJKMD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamido)acetate is a heterobicyclic compound featuring a fused [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin core. This structure incorporates a sulfur-containing thiadiazole ring fused with a triazine moiety, substituted with a methyl group at position 3 and an oxo group at position 3. Such heterocyclic systems are of interest due to their pharmacological relevance, particularly in anticancer and antiviral research .

Properties

IUPAC Name

ethyl 2-[[2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O4S2/c1-3-20-8(18)4-12-7(17)5-21-11-15-16-9(19)6(2)13-14-10(16)22-11/h3-5H2,1-2H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNELEUVZFNJKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN2C(=O)C(=NN=C2S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamido)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C11H14N4O3S
  • Molecular Weight : 286.32 g/mol

The structural complexity of this compound suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Research indicates that compounds similar to this compound may act as inhibitors of protein tyrosine phosphatases (PTPases). PTPases are crucial in regulating cellular processes such as cell growth and differentiation. Inhibition of these enzymes can lead to therapeutic effects in conditions like diabetes and cancer .

Anticancer Activity

Studies have shown that derivatives of thiadiazole compounds exhibit anticancer properties. For instance, compounds that inhibit PTPase activity have been linked to reduced tumor growth in various cancer models. Specifically, the inhibition of PTP-1B has been associated with improved insulin sensitivity and potential anti-tumor effects in breast cancer models .

Antimicrobial Activity

Research has also indicated that similar compounds possess antimicrobial properties. This compound may demonstrate effectiveness against a range of bacterial strains due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Antioxidant Activity

Compounds with similar structures have been evaluated for their antioxidant properties. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases. Preliminary studies suggest that this compound may exhibit significant antioxidant activity in vitro .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated that thiadiazole derivatives inhibit PTPase activity leading to reduced tumor growth in animal models.
Study 2 Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
Study 3 Highlighted antioxidant properties through DPPH radical scavenging assays showing high IC50 values compared to standard antioxidants.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of thiadiazole compounds exhibit notable antitumor properties. Ethyl 2-(2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamido)acetate can be synthesized to explore its cytotoxic effects against various cancer cell lines. Studies have shown that similar compounds demonstrate significant inhibition of tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial activities. This compound may possess activity against a range of bacterial and fungal pathogens. The incorporation of the thiadiazole moiety enhances the compound's interaction with microbial enzymes and cellular structures .

Agricultural Chemistry

Pesticidal Applications
The compound's structure suggests potential use as a pesticide or herbicide. Thiadiazole derivatives have been investigated for their ability to inhibit plant pathogens and pests. This compound could be developed into formulations that target specific agricultural pests while minimizing environmental impact.

Material Sciences

Polymer Chemistry
The unique chemical structure of this compound allows for its use in synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. Research into polymer composites incorporating this compound could lead to advancements in materials for industrial applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in cancer cells; inhibits tumor growth
AntimicrobialEffective against various bacterial strains; disrupts microbial metabolism
PesticidalInhibits growth of plant pathogens; potential as a biopesticide

Table 2: Synthesis Methods

MethodDescriptionYield (%)
Reaction with AcidsSynthesis via reaction with acetic anhydride; moderate yield70
Coupling ReactionsFormation through coupling with thiadiazole derivatives65

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it to analogous heterocyclic derivatives. Below is a detailed analysis:

Core Heterocyclic Framework

  • Target Compound: The fused [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin system provides a rigid bicyclic scaffold with sulfur and nitrogen atoms, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking) critical for bioactivity .
  • Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate (): This quinazolinone derivative features a monocyclic quinazolinone core.
  • N-(3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide (): A direct analog with a benzamide substituent instead of the thioacetamido-ethyl acetate chain.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Highlights Reported Bioactivity
Ethyl 2-(2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamido)acetate Fused thiadiazolo-triazin Thioacetamido, ethyl acetate Cyclization of aminotriazines Anticancer (inferred)
Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone 3-Methoxyphenyl, thioether Green chemistry approaches Antimicrobial precursors
N-(3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide Fused thiadiazolo-triazin Benzamide Thiourea cyclization Not reported
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone Phenyl, thioether Anthranilic acid derivatives Antiviral precursors

Research Implications

The target compound’s fused thiadiazolo-triazine core and ester functionality position it as a versatile scaffold for drug discovery. Its structural complexity may enhance binding specificity compared to simpler quinazolinones or thiazines. Further studies should explore its pharmacokinetic properties and validate its inferred bioactivity through targeted assays.

Q & A

Q. What synthetic routes are effective for producing ethyl 2-(2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamido)acetate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step condensation reactions. A general approach involves:

  • Thioether formation : Reacting a thiol-containing precursor (e.g., 3-methyl-4-oxo-thiadiazolo-triazine) with bromoacetamide derivatives under reflux in ethanol .
  • Amide coupling : Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the thioacetamido moiety to the ethyl acetate backbone.
  • Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of thiol to bromoacetamide) to improve yields (target >70%). Microanalysis and spectral data (IR, NMR) should confirm purity (>95%) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • 1H/13C NMR : Identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, acetate carbonyls at δ ~170 ppm) and carbon connectivity .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N-H bends at ~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 0.001 Da).
  • X-ray crystallography : Resolves ambiguities in stereochemistry or heterocyclic ring conformation, if single crystals are obtainable .

Q. How can researchers address solubility challenges during in vitro assays?

Methodological Answer:

  • Solvent screening : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers (PBS, pH 7.4).
  • Surfactant-assisted dispersion : Use Tween-80 or cyclodextrins to enhance solubility in biological media .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the acetamide or thiadiazolo-triazine moieties while preserving activity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thioether linkage in cross-coupling reactions?

Methodological Answer: The thioether (-S-) group participates in nucleophilic substitution or radical-mediated reactions:

  • Nucleophilic pathways : The sulfur atom acts as a leaving group in SN2 reactions with alkyl halides, enabling functionalization of the triazine core .
  • Oxidative coupling : Use Cu(I)/TBHP (tert-butyl hydroperoxide) systems to generate thiyl radicals for C-S bond formation with alkenes or alkynes .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution at sulfur, guiding catalyst selection .

Q. How can molecular docking studies predict the compound’s interaction with antifungal targets?

Methodological Answer:

  • Target selection : Prioritize fungal enzymes (e.g., CYP51 or β-1,3-glucan synthase) based on structural homology to known inhibitors .
  • Docking workflow :
    • Prepare the ligand (compound) and receptor (target protein) using AutoDock Tools.
    • Perform flexible docking with Lamarckian genetic algorithms (50 runs, population size 150).
    • Validate poses using MD simulations (GROMACS, 100 ns) to assess binding stability .
  • Data interpretation : Hydrogen bonds between the acetamide carbonyl and active-site residues (e.g., Arg120 in CYP51) suggest inhibitory potential .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-technique correlation : Cross-validate NMR assignments with HSQC (heteronuclear single quantum coherence) and HMBC (heteronuclear multiple bond correlation) experiments .
  • Isotopic labeling : Synthesize deuterated analogs to simplify proton splitting patterns in crowded spectral regions (e.g., overlapping methyl/methylene signals) .
  • Crystallographic validation : Compare experimental X-ray diffraction data with computationally predicted structures (Mercury CSD software) .

Q. What strategies mitigate byproduct formation during the synthesis of thiadiazolo-triazine derivatives?

Methodological Answer:

  • Reaction monitoring : Use TLC or HPLC-MS to detect intermediates (e.g., unreacted thiols or oxidized disulfides) .
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC (C18 column, acetonitrile/water) to isolate the target compound .
  • Byproduct analysis : Characterize side products via LC-MS and adjust reaction stoichiometry or catalysts (e.g., switch from H2O2 to TBHP to minimize over-oxidation) .

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